![molecular formula C22H24N2O3 B3013720 6-(2,3-dihydroxyphenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one CAS No. 1024317-11-0](/img/structure/B3013720.png)
6-(2,3-dihydroxyphenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
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Overview
Description
Benzodiazepines are a class of psychoactive drugs with a core chemical structure of a benzene ring fused to a diazepine ring . They are widely used in medicine for their sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties .
Molecular Structure Analysis
The molecular structure of benzodiazepines is characterized by a benzene ring fused to a seven-membered diazepine ring . The specific structure of your compound would include additional functional groups attached to this core structure.Chemical Reactions Analysis
Benzodiazepines can undergo various chemical reactions, including oxidation and reduction . The specific reactions that your compound can undergo would depend on its unique functional groups.Scientific Research Applications
Neuropharmacology
This compound, due to its structural similarity to benzodiazepines, has potential applications in neuropharmacology. Benzodiazepines are known for their effects on the central nervous system, including anxiolytic, sedative, and muscle relaxant properties . Research into analogs such as this compound could lead to the development of new medications with improved efficacy or reduced side effects for the treatment of neurological disorders.
Antioxidant Potential
Derivatives of this compound have been studied for their antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. Some derivatives have shown promising results in DPPH free radical scavenging assays, indicating their potential as antioxidants .
Cancer Research
Certain structural analogs of this compound have demonstrated anti-proliferative activity against various human cancer cell lines. This suggests that modifications of the core structure could yield new therapeutic agents for cancer treatment .
Anxiolytic Agents
The anxiolytic effects of benzodiazepine derivatives make them candidates for treating anxiety disorders. Studies have shown that certain derivatives can bind to the benzodiazepine binding site on GABA_A receptors, which is the mechanism through which traditional benzodiazepines exert their anxiolytic effects .
Organometallic Chemistry
In the field of organometallic chemistry, benzodiazepine derivatives can act as ligands to form metallacycles. These complexes have potential pharmacological activities and could be explored for their psychoactive properties or as drug replacements in treatments such as cancer therapy .
Biodegradation Studies
The compound’s derivatives have been used in biodegradation studies. For instance, they have been synthesized using aerobic biotransformation with whole cell cultures of bacteria, which could have implications for environmental remediation and the development of sustainable chemical processes .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-(2,3-dihydroxyphenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-12-7-8-14-15(9-12)24-20(13-5-4-6-17(25)21(13)27)19-16(23-14)10-22(2,3)11-18(19)26/h4-9,20,23-25,27H,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCMRYTUEIVSLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C(C(N2)C4=C(C(=CC=C4)O)O)C(=O)CC(C3)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,3-dihydroxyphenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
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